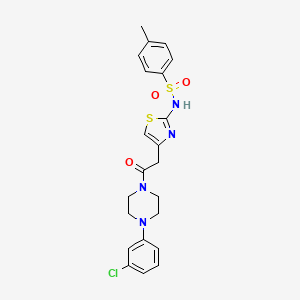

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3S2/c1-16-5-7-20(8-6-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-11-9-26(10-12-27)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBXNYYNRXKWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN5O3S |

| Molecular Weight | 422.9 g/mol |

| CAS Number | 1048676-55-6 |

| LogP | 2.1121 |

| Polar Surface Area | 61.252 |

| Hydrogen Bond Acceptors | 7 |

These properties suggest a moderate lipophilicity and a potential for interaction with biological membranes, which is crucial for its pharmacological activity.

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a P2Y12 receptor antagonist , which is significant in the context of platelet aggregation and cardiovascular health. Research indicates that antagonists of the P2Y12 receptor can inhibit platelet activation, thereby reducing thrombus formation and potentially lowering the risk of cardiovascular events .

Antiparasitic Activity

Recent studies have also focused on the antiparasitic properties of similar compounds. For example, molecular docking studies have shown that derivatives of this compound can effectively bind to crucial enzymes in Trypanosoma cruzi, the causative agent of Chagas disease, suggesting a potential therapeutic application .

Case Studies

- Cardiovascular Research : In a study examining the effects of P2Y12 antagonists on platelet function, it was found that compounds similar to this compound significantly reduced ADP-induced platelet aggregation, demonstrating their potential in managing thrombotic disorders .

- Anticancer Studies : Another investigation into benzamide derivatives indicated that modifications to the piperazine moiety enhanced their efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This suggests that our compound may also possess anticancer properties worth exploring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and thiazole moieties exhibit promising anticancer properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In particular, the incorporation of the thiazole ring enhances the biological activity of these compounds by improving their interaction with cellular targets .

Case Study : A study demonstrated that a related compound induced apoptosis in BT-474 cancer cells through cell cycle arrest at the sub-G1 and G2/M phases, suggesting its potential as a chemotherapeutic agent .

Antibacterial Properties

The sulfamoyl group present in this compound is known for its antibacterial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Research Findings : A series of piperidine derivatives were evaluated for antibacterial activity, showing promising results against multiple bacterial strains. The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. This property is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders where enzyme inhibition can alleviate symptoms or slow disease progression .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Key Differences :

- Thiazole vs.

- Triazole Cores : Lack the thiazole’s sulfur atom but introduce additional nitrogen sites for hydrogen bonding .

Piperazine/Piperidine Substitutions

Key Differences :

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen increases hydrogen-bonding capacity, whereas piperidine’s hydrophobicity may improve membrane permeability .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance receptor binding, while hydrophilic groups (e.g., OH) improve solubility .

Sulfonamide Modifications

Key Differences :

- Sulfonamide Linkers : Bulky substituents (e.g., pyrimidinyl) reduce metabolic clearance but may hinder target engagement .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a piperazine ring (linked to a 3-chlorophenyl group), a thiazole core (substituted with a sulfonamide moiety), and a 2-oxoethyl bridge . These features impact solubility, stability, and bioavailability:

- The sulfonamide group enhances hydrogen-bonding potential, improving receptor binding but reducing lipophilicity .

- The 3-chlorophenyl substituent increases steric bulk, potentially influencing selectivity for serotonin or dopamine receptors .

- The thiazole ring contributes to metabolic stability due to its aromatic heterocyclic nature .

Q. What synthetic routes are commonly employed for this compound, and what critical parameters must be controlled?

Synthesis typically involves:

- Step 1 : Formation of the piperazine-thiazole intermediate via nucleophilic substitution (e.g., coupling 3-chlorophenylpiperazine with a bromoethylthiazole precursor under reflux in acetonitrile, 12–24 hours) .

- Step 2 : Sulfonylation of the thiazole nitrogen using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base (0–5°C to room temperature) .

- Key parameters : Solvent polarity (to avoid side reactions), stoichiometric ratios (excess sulfonyl chloride for complete substitution), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Discrepancies (e.g., varying IC₅₀ values in receptor-binding assays) may arise from:

- Assay conditions : Differences in buffer pH, ion concentration, or temperature can alter ligand-receptor interactions. Standardize protocols using TRIS buffer (pH 7.4) and 25°C incubation .

- Cell line variability : Use genetically validated cell lines (e.g., HEK293T expressing human 5-HT₁A receptors) and confirm receptor density via flow cytometry .

- Data normalization : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to calibrate activity across studies .

Q. What methodological approaches optimize the compound’s pharmacokinetic profile while maintaining receptor affinity?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 4-methylbenzenesulfonamide moiety to enhance aqueous solubility without disrupting the thiazole-piperazine pharmacophore .

- Metabolic stability : Replace the 2-oxoethyl bridge with a methylene group to reduce susceptibility to esterase cleavage, as seen in analogs with improved half-lives in rodent models .

- In silico modeling : Use molecular dynamics simulations to predict binding poses and identify residues critical for receptor engagement (e.g., Asp116 in 5-HT₁A) .

Q. How can researchers validate target specificity given structural similarities to off-target receptors?

- Selectivity profiling : Screen against a panel of 50+ GPCRs, ion channels, and kinases using radioligand displacement assays (e.g., CEREP’s Psychoactive Panel) .

- Mutagenesis studies : Engineer receptors with point mutations (e.g., D3.32A in dopamine D₂) to assess binding dependency on specific residues .

- Functional assays : Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .

Methodological Considerations

Q. What analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify piperazine-thiazole connectivity (e.g., δ 3.2–3.5 ppm for piperazine protons, δ 7.8 ppm for thiazole C-H) .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₂₂H₂₄ClN₅O₃S₂: 542.1165) .

- HPLC-UV : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .

Q. How should researchers design in vivo studies to evaluate efficacy and toxicity?

- Dose-ranging : Start with 1–10 mg/kg (IP or oral) in rodent models, adjusting based on plasma exposure (LC-MS/MS quantification) .

- Behavioral assays : Use forced swim tests (for antidepressant activity) or locomotor activity monitoring (for CNS side effects) .

- Toxicokinetics : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

Data Contradiction Analysis

Q. How to address conflicting results in receptor-binding vs. functional activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.